N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine
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Description
N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine is a chemical compound used in scientific research for its potential therapeutic benefits. It is a pyrimidine-based kinase inhibitor that has been studied for its ability to inhibit the growth and proliferation of cancer cells.
Scientific Research Applications
Synthesis and Biological Activity
One-Pot Multicomponent Approach : A novel one-pot multicomponent approach has been utilized to prepare a series of thiazolo[3,2-a]pyridines, showcasing promising anticancer activity across a range of cancer cell lines (Altuğ et al., 2011).
Antioxidant and Antimicrobial Activity : Microwave-assisted synthesis has been applied to create new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, some of which demonstrated moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
Ethylene Oligomerization : The compound's derivatives have been investigated for their role in ethylene oligomerization, revealing unique properties and potential applications in industrial processes (Tenza et al., 2009).
Enzymatic Activity Enhancement : Derivatives of N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine have shown potential in increasing the reactivity of enzymes such as cellobiase, indicating applications in biochemistry and molecular biology (Abd & Awas, 2008).
Synthesis of Fused Heterocycles
Fused Derivatives with Antimicrobial Activities : Research has focused on the synthesis of thiazoles and their fused derivatives, exploring their reactivity towards various reagents to produce compounds with in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).
Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, revealing potential applications in agriculture (Fadda et al., 2017).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : Utilizing microwave irradiation, efficient synthesis methods have been developed for the production of heterocyclic compounds, offering advantages in terms of time, energy, and environmental impact (Youssef & Amin, 2012).
properties
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-2-15-14-17-8-10(9-18-14)13(20)19-6-3-4-11(19)12-16-5-7-21-12/h5,7-9,11H,2-4,6H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUNFZKIHHRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCCC2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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